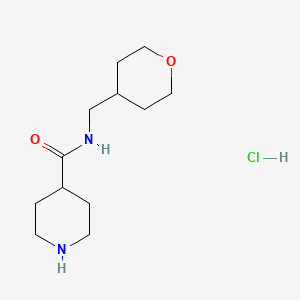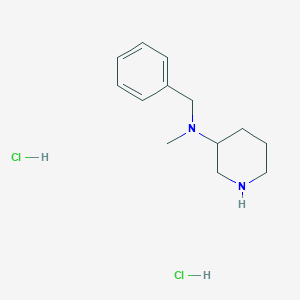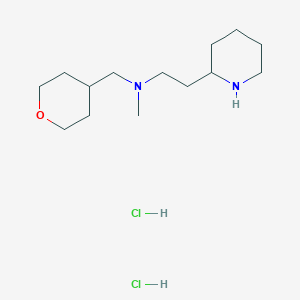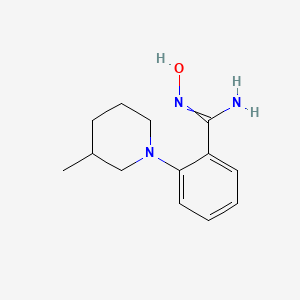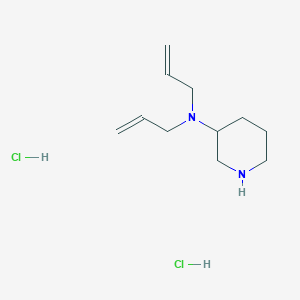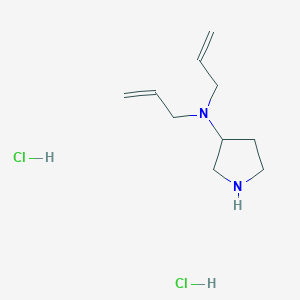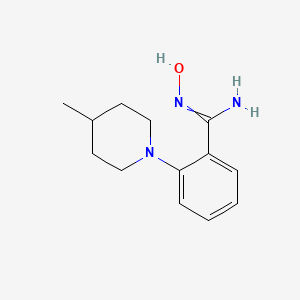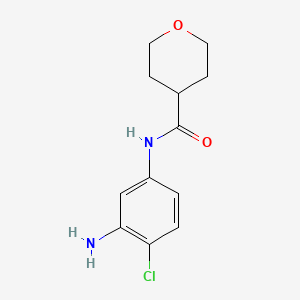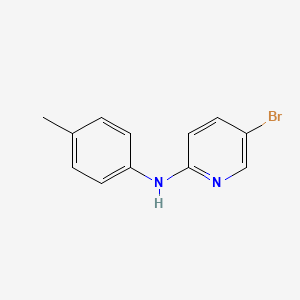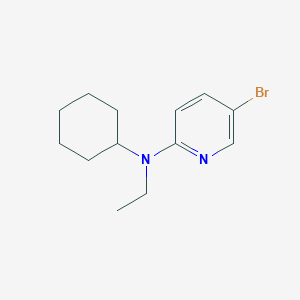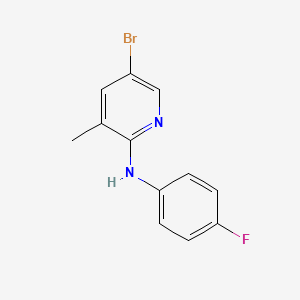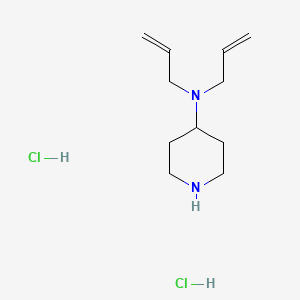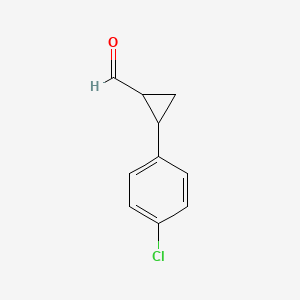
2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde
Descripción general
Descripción
2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde, also known as 4-chloro-2-(cyclopropylcarbonyl)phenol, is an important organic compound that has many applications in the scientific research field. It is a highly reactive compound, and its structure consists of a cyclopropane ring with a phenyl group and a chlorine atom attached. It is a colorless liquid with a strong, pungent odor. This compound has been studied extensively and has been found to have a wide range of applications in the scientific research field, such as in the synthesis of pharmaceuticals, the production of pesticides, and the production of dyes and pigments.
Aplicaciones Científicas De Investigación
Nucleophilic Ring Opening and Tandem Synthesis
- Tandem Synthesis of Benzo[b]thiepines: A study highlighted the nucleophilic ring opening of cyclopropanecarbaldehydes, including structures similar to 2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde, with benzenethiols. This reaction, catalyzed by proline, led to the synthesis of valuable 2,3-dihydrobenzo[b]thiepine-4-carbaldehydes, indicating potential pharmaceutical applications (Liangxi Li, Zhiming Li, & Quanrui Wang, 2009).
Stereoselective Addition Reactions
- Stereoselectivity in Addition to Cyclopropanecarbaldehydes: Research on the addition of carbon nucleophiles to cis-substituted cyclopropanecarbaldehydes has demonstrated significant stereoselectivity, highlighting the influence of the cyclopropane ring's stereoelectronic effects. This work contributes to understanding stereochemical outcomes in synthetic chemistry (Yuji Kazuta et al., 2004).
Photophysical Properties and Material Synthesis
- Synthesis of Aryl Substituted Thiophene Derivatives: A study explored the reaction of 4-bromothiophene-2-carbaldehyde with benzyl cyanide, leading to novel fluorescent materials suitable for organic light-emitting diodes (OLEDs). This research, by creating compounds with photophysical properties, shows the broader applicability of reactions involving carbaldehydes (Zhaozhe Xu & Mingxin Yu, 2011).
Antimicrobial and Nematicidal Activities
- Antimicrobial and Nematicidal Activities of Cyclopropane Derivatives: A study reported the synthesis of polysubstituted cyclopropane derivatives displaying significant antimicrobial and nematicidal activities. This indicates the potential of cyclopropanecarbaldehyde derivatives in developing new bioactive compounds (Janardhan Banothu, S. Basavoju, & Rajitha Bavantula, 2015).
Mechanistic Probes in Nitrosation Reactions
- Nitrosation of N,N-Dialkyl Aromatic Amines: Research involving N-cyclopropyl-N-alkylanilines, which share structural features with 2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde, was used to study the nitrosation mechanism of aromatic amines. This work provides insights into the formation of N-alkyl-N-nitrosoanilines through cyclopropane ring cleavage (R. Loeppky & S. Elomari, 2000).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMYPHZJAWTPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241330 | |
| Record name | Cyclopropanecarboxaldehyde, 2-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde | |
CAS RN |
1422344-03-3 | |
| Record name | Cyclopropanecarboxaldehyde, 2-(4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxaldehyde, 2-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




